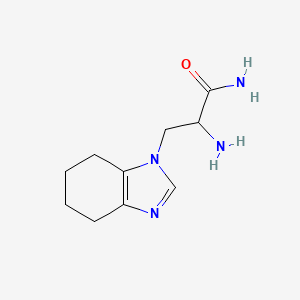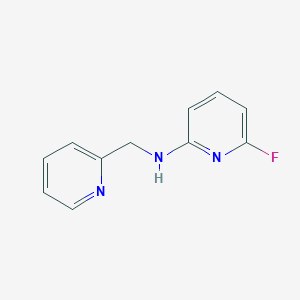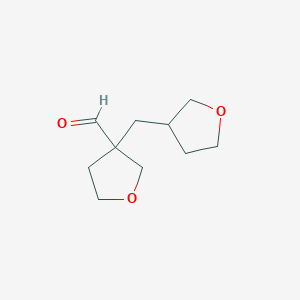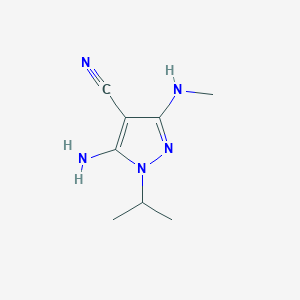
1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one is an organic compound with the molecular formula C11H13ClO2. This compound is characterized by the presence of a chloro group, a hydroxy group, and a methyl group attached to a phenyl ring, along with a butanone side chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-chloro-2-hydroxy-5-methylbenzene is reacted with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(3-Chloro-2-oxo-5-methylphenyl)butan-1-one.
Reduction: Formation of 1-(3-Chloro-2-hydroxy-5-methylphenyl)butanol.
Substitution: Formation of 1-(3-Amino-2-hydroxy-5-methylphenyl)butan-1-one or 1-(3-Mercapto-2-hydroxy-5-methylphenyl)butan-1-one.
Scientific Research Applications
1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases. It may act as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the hydroxy group can form hydrogen bonds with active sites of enzymes, affecting their activity. The chloro group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.
Comparison with Similar Compounds
1-(3-Chloro-2-hydroxy-5-methylphenyl)butan-1-one can be compared with similar compounds such as:
1-(2-Hydroxy-5-methylphenyl)ethanone: Lacks the chloro group and has a shorter side chain. It may have different reactivity and biological activity.
1-(3-Chloro-2-hydroxyphenyl)propan-1-one: Similar structure but with a propanone side chain instead of butanone. It may exhibit different physical and chemical properties.
1-(3-Chloro-2-hydroxy-5-methylphenyl)pentan-1-one: Has a longer side chain, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and side chain length, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-(3-chloro-2-hydroxy-5-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-3-4-10(13)8-5-7(2)6-9(12)11(8)14/h5-6,14H,3-4H2,1-2H3 |
InChI Key |
RPDRKRHPQSTXEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=CC(=C1)C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








amine](/img/structure/B13289350.png)

![2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol](/img/structure/B13289352.png)



![N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B13289363.png)

